tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate: is an organic compound with the molecular formula C17H23N3O2. It features a piperazine ring substituted with an indole moiety and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate typically involves the reaction of 1H-indole with 1-(tert-butoxycarbonyl)piperazine. The reaction is carried out under acidic conditions to remove the Boc protecting group, yielding the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield various oxidized indole derivatives.
Scientific Research Applications
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has been studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring and the presence of the indole moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15-6-4-5-14-13(15)7-8-18-14/h4-8,18H,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAMZRWFIQSVJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621515 | |
Record name | tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252978-89-5 | |
Record name | tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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